REACTION_SMILES
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[CH3:1][n:2]1[c:3]([C:7]2=[CH:12][CH2:11][N:10]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:9][CH2:8]2)[n:4][cH:5][cH:6]1.[CH3:20][OH:21]>>[CH3:1][n:2]1[c:3]([CH:7]2[CH2:8][CH2:9][N:10]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:11][CH2:12]2)[n:4][cH:5][cH:6]1
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Name
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Cn1ccnc1C1=CCN(C(=O)OC(C)(C)C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ccnc1C1=CCN(C(=O)OC(C)(C)C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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Cn1ccnc1C1CCN(C(=O)OC(C)(C)C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |